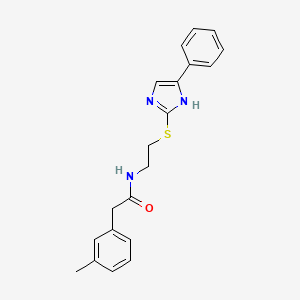

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide

Description

Properties

IUPAC Name |

2-(3-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-15-6-5-7-16(12-15)13-19(24)21-10-11-25-20-22-14-18(23-20)17-8-3-2-4-9-17/h2-9,12,14H,10-11,13H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSQQDXYNJPLSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a thiol.

Thioether formation: The imidazole derivative can be reacted with an alkyl halide to introduce the thioether linkage.

Acetamide formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The imidazole ring can undergo reduction under specific conditions.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents, nitrating agents, or alkylating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated, nitrated, or alkylated aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazole-thioether compounds can inhibit the growth of various bacteria and fungi, making them candidates for further investigation as antimicrobial agents .

Anticancer Properties

The compound is being explored for its potential anticancer effects. Preliminary studies suggest that it may interfere with cancer cell proliferation and induce apoptosis through mechanisms involving enzyme inhibition and interaction with cellular pathways .

Antitubercular Activity

Research has also focused on the antitubercular properties of imidazole derivatives, including those structurally related to this compound. In vitro studies have demonstrated activity against Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent against tuberculosis .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

- Antimicrobial Evaluation : A series of derivatives were tested for their efficacy against various pathogens, revealing promising results against both Gram-positive and Gram-negative bacteria .

- Anticancer Studies : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Antitubercular Activity : Specific analogs were shown to inhibit key enzymes in Mycobacterium tuberculosis, leading to decreased bacterial viability in culture and animal models .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The imidazole ring could interact with metal ions or other functional groups in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

Benzimidazole-Based Analogues

- 3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1)

- Structure : Replaces the imidazole core with a benzimidazole ring and substitutes the m-tolyl group with a 2,4-dinitrophenylbenzamide.

- Activity : Exhibits antimicrobial and anticancer properties, with structural optimization studies highlighting the necessity of the thioether linkage and electron-withdrawing substituents for potency .

- Key Difference : The benzimidazole core and nitro groups enhance π-π stacking interactions but may reduce solubility compared to the target compound’s simpler imidazole and m-tolyl groups.

Pyrimidine/Pyridine-Based Analogues

- 2-{[4-(Naphthalen-1-yl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2f) Structure: Retains the m-tolyl acetamide moiety but replaces the imidazole with a pyrimidine ring substituted with naphthyl and phenyl groups. Synthesis: Low yield (20%) and higher melting point (147–148°C) suggest challenges in purification and stability compared to imidazole derivatives .

Analogues with Modified Substituents on the Acetamide Nitrogen

Thiazole-Linked Analogues

- 2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 4) Structure: Substitutes the ethyl group in the target compound with a thiazole ring. The imidazole is further substituted with a 4-methylphenyl group. Key Difference: The thiazole group may improve metabolic stability but reduce membrane permeability compared to the ethyl linker.

Thiadiazole-Linked Analogues

- 2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d)

Analogues with Modified Thioether Linkers

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

- Structure : Lacks the imidazole-thioethyl moiety but shares the acetamide-thiazole architecture.

- Crystallography : The dichlorophenyl ring is twisted 79.7° relative to the thiazole, creating a rigid conformation that stabilizes intermolecular hydrogen bonds .

- Implication : The target compound’s flexible ethyl linker may confer better adaptability in binding pockets.

Comparative Data Table

Key Findings and Implications

Heterocyclic Core Influence: Imidazole derivatives (target compound, Compound 4) are more synthetically tractable but may lack the broad-spectrum activity of benzimidazole or pyrimidine analogues .

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in W1) enhance antimicrobial activity but may introduce toxicity .

- The m-tolyl group in the target compound balances lipophilicity and steric bulk, favoring membrane penetration.

Synthetic Challenges :

- Pyrimidine derivatives (e.g., 2f) suffer from low yields (20%), whereas imidazole-thioethyl analogues (target) may offer better scalability .

Biological Activity Gaps: Limited data on the target compound’s specific activity necessitate further testing against benchmarks like W1 (antimicrobial) or Compound 4 (COX inhibition) .

Biological Activity

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring, a thioether linkage, and an acetamide group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves several steps:

- Formation of the Imidazole Ring : This can be achieved through condensation reactions involving aldehydes, amines, and thiols.

- Thioether Formation : The imidazole derivative is reacted with an alkyl halide to introduce the thioether linkage.

- Acetamide Formation : The final step involves acylation of the amine group with an acyl chloride or anhydride.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Activity

Recent studies indicate that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and imidazole rings have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| This compound | P. mirabilis | 18 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that similar imidazole-containing compounds can induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition and interaction with cellular pathways. For example, compounds with imidazole rings were found to inhibit Bcl-2 proteins, which are crucial in regulating apoptosis .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | A431 | 1.98 |

| Compound Y | Jurkat | 1.61 |

| This compound | HCT116 | 3.50 |

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors or proteins, altering their function and affecting cellular signaling pathways.

- Induction of Apoptosis : By interfering with apoptotic pathways, it may promote cell death in cancerous cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole and imidazole derivatives against clinical strains of bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines (e.g., HCT116 and Jurkat cells) revealed that this compound could induce apoptosis at low concentrations (IC50 values ranging from 1 to 4 µM), indicating promising anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-2-(m-tolyl)acetamide?

- Methodology :

- Stepwise Synthesis : The compound can be synthesized via multi-step reactions, starting with the preparation of the imidazole core. Key intermediates include thioether-linked ethylamine derivatives and m-tolylacetamide precursors. Reaction steps often involve nucleophilic substitution (e.g., thiol-alkylation) and amide coupling .

- Solvents & Catalysts : Dichloromethane or ethanol are preferred solvents, with triethylamine as a catalyst to neutralize byproducts (e.g., HCl) during coupling reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

- Optimization : Lab-scale synthesis can adopt continuous flow reactors (as in industrial analogs) to enhance yield and reduce side reactions .

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of the imidazole ring (δ 7.2–8.1 ppm for aromatic protons), thioether linkage (δ 2.8–3.5 ppm for -S-CH-), and m-tolyl group (δ 2.3 ppm for methyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H] at m/z consistent with the molecular formula CHNOS .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and imidazole NH) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar imidazole-thioacetamide derivatives?

- Approach :

- Comparative SAR Analysis : Systematically vary substituents (e.g., halogens, nitro groups) on the phenyl and m-tolyl rings to assess their impact on activity. For example:

| Compound Substituents | IC (µM) | Biological Target |

|---|---|---|

| 3-Chloro, 4-Nitro (Analog A) | 1.61 ± 0.92 | Enzyme X Inhibition |

| 4-Methoxy (Analog B) | >1000 | No Activity |

- Statistical Validation : Use multivariate regression to correlate electronic (Hammett σ) and steric parameters with activity trends .

- Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial efflux pump expression. Combine MIC assays with efflux inhibitor co-treatment to isolate intrinsic potency .

Q. What experimental designs are recommended to elucidate structure-activity relationships (SAR) for this compound?

- Strategy :

- Fragment-Based Design : Synthesize truncated analogs (e.g., imidazole-only or acetamide-only fragments) to identify pharmacophoric motifs .

- Biological Assays :

- Enzyme Inhibition : Use fluorescence polarization to measure binding affinity to kinase targets (e.g., EGFR).

- Cellular Uptake : Radiolabel the compound with C to quantify intracellular accumulation in cancer cell lines .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to ATP-binding pockets, guiding rational substitutions .

Q. What mechanisms underlie its interactions with biological targets, and how can binding kinetics be quantified?

- Mechanistic Insights :

- Enzyme Inhibition : The thioether and acetamide groups form hydrogen bonds with catalytic residues (e.g., Asp831 in EGFR), while the m-tolyl group enhances hydrophobic pocket binding .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) to immobilized targets, yielding K values .

- Pathway Analysis : RNA-seq of treated cells identifies downstream effects (e.g., apoptosis via Bcl-2 suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.